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Compound of Interest

Compound Name: N-Ethylprop-2-ynamide

CAS No.: 2682-33-9

Cat. No.: B1601889

Get Quote

N-Ethylprop-2-ynamide is a member of the ynamide family, a class of organic compounds

characterized by a nitrogen atom attached to an acetylenic carbon.[1][2][3] Unlike their more

reactive ynamine counterparts, ynamides possess an electron-withdrawing group on the

nitrogen, which modulates the polarization and reactivity of the carbon-carbon triple bond.[1]

This electronic tuning makes ynamides like N-Ethylprop-2-ynamide exceptionally stable, easy

to handle, and yet highly versatile building blocks in organic synthesis.[1][2][3] Their unique

electronic nature—rendering the alkyne both nucleophilic at the α-carbon and electrophilic at

the β-carbon upon activation—has opened doors to a vast array of chemical transformations.

Over the past two decades, the application of ynamides in transition metal-catalyzed reactions

has grown significantly, enabling the atom-economic and stereoselective construction of

complex nitrogen-containing molecules.[4][5][6] This guide provides senior researchers,

scientists, and drug development professionals with a detailed overview of key stereoselective

reactions involving N-Ethylprop-2-ynamide and its analogues, complete with mechanistic

insights and actionable laboratory protocols.
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Cycloaddition reactions are powerful tools for the construction of cyclic frameworks.[7]

Ynamides are excellent partners in these transformations, participating in various pericyclic

processes to yield structurally diverse carbo- and heterocycles with high stereocontrol.[7]

[2+2] Cycloadditions for Cyclobutene Synthesis
The [2+2] cycloaddition of ynamides with activated alkenes or ketenes is a primary method for

synthesizing functionalized four-membered rings.[8] The stereochemical outcome of these

reactions is often dictated by the catalyst and the nature of the reactants. Chiral Lewis acids,

particularly copper(II) complexes with bisoxazoline ligands, have proven highly effective in

catalyzing enantioselective [2+2] cycloadditions.[1]

Mechanistic Rationale: The reaction is believed to proceed through the coordination of the

chiral Lewis acid to the electrophilic partner (e.g., an α,β-unsaturated ketone), which lowers its

LUMO energy. The electron-rich ynamide then attacks in a nucleophilic manner. The facial

selectivity is controlled by the chiral environment created by the ligand, which shields one face

of the complexed electrophile, directing the ynamide to the opposite face.

Protocol 1: Enantioselective Copper-Catalyzed [2+2] Cycloaddition

This protocol describes a general procedure for the asymmetric cycloaddition between an N-

alkenyl ynamide and a cyclic enone, adapted from methodologies developed for related

systems.[1]

Materials:

N-Ethylprop-2-ynamide (1.0 equiv)

Cyclohex-2-en-1-one (1.2 equiv)

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%)

(S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-BOX) (11 mol%)

Dichloromethane (DCM), anhydrous

Inert atmosphere (Nitrogen or Argon)
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Procedure:

To an oven-dried Schlenk flask under an inert atmosphere, add Cu(OTf)₂ (10 mol%) and

(S,S)-Ph-BOX (11 mol%).

Add anhydrous DCM and stir the mixture at room temperature for 1 hour to allow for the

formation of the chiral catalyst complex.

Cool the reaction mixture to the specified temperature (e.g., -20 °C).

Add N-Ethylprop-2-ynamide (1.0 equiv) to the flask.

Slowly add cyclohex-2-en-1-one (1.2 equiv) dropwise over 10 minutes.

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ynamide is

consumed.

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

Extract the aqueous layer with DCM (3 x 20 mL).

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield the chiral

cyclobutene adduct.

Data Presentation:

Ynamide
Substituent

Alkene
Partner

Catalyst
Loading
(mol%)

Yield (%) ee (%) Reference

Ethyl
Cyclohexeno

ne
10 >90 >95

Adapted

from[1]

Benzyl
Cyclopenteno

ne
10 85 92

Adapted

from[1]
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[3+2] and [4+2] Cycloadditions for Heterocycle
Synthesis
Ynamides are also excellent partners in [3+2] and [4+2] cycloadditions for synthesizing five-

and six-membered heterocycles. Gold and copper catalysts are frequently employed to

generate α-imino metal carbene intermediates from ynamides, which can then react as 1,3-

dipoles in [3+2] cycloadditions with various dipolarophiles.[4][6]
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Caption: A typical workflow for optimizing a metal-catalyzed asymmetric cycloaddition.

Organocatalytic approaches have also been developed, such as the atroposelective

intramolecular [4+2] annulation of enals with ynamides to produce axially chiral indolines.[9]

This highlights the versatility of ynamides in reacting under different catalytic paradigms to

achieve stereocontrol.

Stereoselective Hydroarylation of Ynamides
The hydroarylation of ynamides offers a direct route to synthetically valuable (E)-α,β-

disubstituted enamides.[10] While transition metals like palladium and rhodium have been

used, recent advancements have focused on more sustainable copper catalysts.[10] A notable

copper-catalyzed protocol achieves a highly regio- and stereoselective trans-hydroarylation

using readily available aryl boronic acids.[10]

Mechanistic Rationale: The reaction proceeds via an unusual anti-addition of the aryl boronic

acid across the ynamide's triple bond. The copper catalyst is thought to coordinate with the

ynamide, facilitating the carbocupration step, which is followed by protonolysis to yield the (E)-

enamide product with high stereoselectivity.[10]

Reaction Mechanism: Copper-Catalyzed trans-Hydroarylation
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 + [Cu]
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Click to download full resolution via product page

Caption: Simplified mechanism for the copper-catalyzed trans-hydroarylation of ynamides.
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This protocol provides a method for synthesizing (E)-α,β-disubstituted enamides from

ynamides and aryl boronic acids.[10]

Materials:

N-Ethylprop-2-ynamide derivative (1.0 equiv)

Aryl boronic acid (1.5 equiv)

Copper(I) iodide (CuI) (5 mol%)

1,10-Phenanthroline (10 mol%)

Potassium carbonate (K₂CO₃) (2.0 equiv)

Methanol (MeOH), anhydrous

Inert atmosphere (Nitrogen or Argon)

Procedure:

In a flame-dried Schlenk tube, combine the N-Ethylprop-2-ynamide derivative (1.0 equiv),

aryl boronic acid (1.5 equiv), CuI (5 mol%), 1,10-phenanthroline (10 mol%), and K₂CO₃ (2.0

equiv).

Evacuate and backfill the tube with an inert gas three times.

Add anhydrous methanol via syringe.

Stir the reaction mixture at 60 °C.

Monitor the reaction progress using TLC.

After completion (typically 12-24 hours), cool the reaction to room temperature and filter it

through a pad of Celite, washing with ethyl acetate.

Concentrate the filtrate under reduced pressure.
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Purify the residue by flash column chromatography on silica gel to obtain the pure (E)-

enamide product.

Data Presentation:

Ynamide
Aryl Boronic
Acid

Yield (%)
Regio- and
Stereoselectivi
ty

Reference

N-Ethyl-N-

tosylprop-2-

ynamide

Phenylboronic

acid
85 >99:1 E/Z [10]

N-Ethyl-N-Boc-

prop-2-ynamide

4-

Methoxyphenylb

oronic acid

90 >99:1 E/Z [10]

Asymmetric Tandem Reactions and Cascade
Cyclizations
One of the most powerful applications of ynamides is in tandem or cascade reactions, where

multiple bonds are formed in a single operation. These processes allow for the rapid

construction of complex polycyclic N-heterocycles from simple precursors.[4][6] Copper-

catalyzed asymmetric tandem reactions based on azide-ynamide cyclization are particularly

noteworthy.[11]

Mechanistic Rationale: These reactions proceed via the formation of α-imino copper carbenes.

An initial copper-catalyzed reaction between an azide and the ynamide generates the carbene

intermediate. This highly reactive species can then undergo a variety of subsequent

stereoselective transformations, such as C-H insertion, cyclopropanation, or formal [3+2]

cycloadditions, to produce diverse chiral polycyclic pyrroles with excellent enantioselectivities.

[4][6][11]

Protocol 3: Copper-Catalyzed Asymmetric Azide-Ynamide Cyclization/Cyclopropanation

This protocol outlines a general procedure for the synthesis of chiral polycyclic N-heterocycles.

[11]
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Materials:

Azide-tethered ynamide (1.0 equiv)

Styrene (2.0 equiv)

Copper(I) tetrafluoroborate-acetonitrile complex (Cu(CH₃CN)₄BF₄) (5 mol%)

Chiral bisoxazoline ligand (e.g., (R)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline)) (6 mol%)

Toluene, anhydrous

Inert atmosphere (Nitrogen or Argon)

Procedure:

To an oven-dried reaction vessel, add Cu(CH₃CN)₄BF₄ (5 mol%) and the chiral ligand (6

mol%) under an inert atmosphere.

Add anhydrous toluene and stir for 30 minutes at room temperature.

Add the azide-tethered ynamide (1.0 equiv) dissolved in toluene, followed by styrene (2.0

equiv).

Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the starting

material is consumed (as monitored by TLC).

Cool the reaction to room temperature and concentrate in vacuo.

Purify the crude product by flash column chromatography on silica gel to afford the chiral

cyclopropane-fused heterocycle.

Data Presentation:
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Azide-Ynamide
Substrate

Alkene Yield (%) ee (%) Reference

2-(2-azidoethyl)-

N-ethyl-N-

tosylprop-2-

ynamide

Styrene 92 96 Adapted from[11]

2-(2-azidoethyl)-

N-ethyl-N-

tosylprop-2-

ynamide

4-Chlorostyrene 88 94 Adapted from[11]

Conclusion
N-Ethylprop-2-ynamide and its derivatives are powerful and versatile platforms for the

development of stereoselective reactions. Through transition metal catalysis and

organocatalysis, these substrates can be transformed into a wide array of high-value chiral

molecules, particularly nitrogen-containing heterocycles. The protocols and mechanistic

discussions provided herein serve as a guide for researchers to harness the synthetic potential

of ynamides, enabling innovation in drug discovery, materials science, and fine chemical

synthesis. The continued exploration of new catalytic systems and reaction pathways will

undoubtedly further expand the already impressive utility of this remarkable class of

compounds.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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